molecular formula C7H8N4O B11188062 (4,5-Dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)cyanamide

(4,5-Dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)cyanamide

Cat. No.: B11188062
M. Wt: 164.16 g/mol
InChI Key: DKOWRUQELBFYFO-UHFFFAOYSA-N
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Description

(4,5-Dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)cyanamide is a heterocyclic compound with a pyrimidine ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4,5-Dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)cyanamide typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 4,5-dimethyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidine with cyanamide in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as ethanol or methanol at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity starting materials and stringent quality control measures are essential to achieve the desired product specifications.

Chemical Reactions Analysis

Types of Reactions

(4,5-Dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)cyanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the pyrimidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

(4,5-Dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)cyanamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its ability to interact with biological targets.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (4,5-Dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)cyanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4,5-Dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)cyanamide is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C7H8N4O

Molecular Weight

164.16 g/mol

IUPAC Name

(4,5-dimethyl-6-oxo-1H-pyrimidin-2-yl)cyanamide

InChI

InChI=1S/C7H8N4O/c1-4-5(2)10-7(9-3-8)11-6(4)12/h1-2H3,(H2,9,10,11,12)

InChI Key

DKOWRUQELBFYFO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C(NC1=O)NC#N)C

Origin of Product

United States

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